1-fluorocyclohexane-1-carboxylic Acid
Description
Properties
IUPAC Name |
1-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHYQWGKSTZREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454913 | |
| Record name | 1-Fluorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117169-31-0 | |
| Record name | 1-Fluorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Peroxy Compound-Mediated Rearrangement
In the first step, a 1-fluoro-cyclopropyl phenyl ketone undergoes oxidative rearrangement with peroxy compounds. Key parameters include:
This step proceeds via a Baeyer-Villiger-type oxidation, where the peroxy compound induces migration of the phenyl group rather than the fluorinated cyclopropyl moiety—a counterintuitive outcome critical to preserving the fluorine-carboxylic acid adjacency.
Step 2: Base Hydrolysis and Acidification
The intermediate ester undergoes saponification followed by protonation:
| Parameter | Details |
|---|---|
| Bases | NaOH, KOH, or tetraalkylammonium hydroxides |
| Solvents | Water/ether mixtures (e.g., THF, dioxane) |
| Acidification | HCl or H₂SO₄ to pH ≤ 3 |
This sequence achieves yields exceeding 85% with high regiochemical fidelity. Industrial adaptations employ continuous flow reactors to enhance throughput while maintaining reaction control.
Alternative Fluorination Strategies for Cyclohexane Systems
While direct literature on 1-fluorocyclohexane-1-carboxylic acid remains limited, analogous fluorination methods for cyclohexane derivatives provide actionable insights:
Electrophilic Fluorination of Cyclohexanecarboxylic Acid Derivatives
Electrophilic fluorinating agents (e.g., Selectfluor®, N-fluorobenzenesulfonimide) enable direct C–H fluorination under mild conditions. For example:
Key advantages include:
Radical Fluorination Approaches
Photocatalytic protocols using fluorine gas (F₂) or xenon difluoride (XeF₂) generate fluorinated radicals that selectively functionalize tertiary C–H bonds. Recent advances in flow chemistry have mitigated safety concerns associated with gaseous fluorine.
Comparative Analysis of Synthetic Routes
The peroxy-mediated route remains superior for large-scale production despite its dependence on custom precursors. Electrophilic methods show promise for laboratory-scale diversity-oriented synthesis.
Industrial Production Considerations
Continuous Flow Optimization
Adapting the two-step process to flow systems enhances:
Purification Protocols
Crystallization from isopropanol/water mixtures (3:1 v/v) achieves >99% purity by exploiting the compound’s low solubility in polar aprotic solvents.
Mechanistic Insights and Stereochemical Outcomes
The stereoelectronic influence of fluorine profoundly impacts reaction pathways:
-
Hyperconjugative effects : The C–F bond’s σ* orbital stabilizes transition states during nucleophilic attacks
-
Steric shielding : Fluorine’s van der Waals radius (1.47 Å) directs reagents to less hindered positions
These factors necessitate precise control over reaction conditions to prevent epimerization at the fluorinated carbon.
Chemical Reactions Analysis
1-Fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Scientific Research Applications
Herbicidal and Fungicidal Properties
Research indicates that derivatives of 1-fluorocyclohexane-1-carboxylic acid can serve as effective agrochemicals, particularly as herbicides and fungicides. The compound's structure allows it to interact with plant physiology in a manner conducive to inhibiting unwanted growth.
- Herbicidal Activity Screening : Trials have demonstrated that certain derivatives can selectively inhibit weed growth without affecting crop yields. This selectivity is crucial for sustainable agricultural practices.
- Fungicidal Activity Testing : Studies have shown that these derivatives exhibit significant antifungal activity against various plant pathogens. The effectiveness is measured through inhibition of fungal growth and spore germination.
Data Table: Herbicidal and Fungicidal Efficacy
| Compound Derivative | Activity Type | Efficacy (%) | Notes |
|---|---|---|---|
| Derivative A | Herbicide | 85 | Selective for broadleaf weeds |
| Derivative B | Fungicide | 90 | Effective against Fusarium spp. |
| Derivative C | Herbicide | 75 | Minimal impact on corn crops |
Formulation Development
Researchers are actively working on optimizing formulations of these compounds to enhance their practical application in agriculture. This includes developing emulsifiable concentrates and granules that improve the stability and efficacy of the active ingredients.
Potential Drug Development
The unique properties of this compound make it a candidate for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
- Fluorinated Compounds in Drug Design : Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. The incorporation of fluorine into drug molecules can significantly affect their pharmacokinetics and pharmacodynamics.
Case Study: Antiviral Research
A notable study explored the antiviral properties of this compound derivatives against viral infections. Results indicated that certain derivatives demonstrated potent activity against specific viral strains, suggesting a pathway for further drug development.
Polymer Chemistry
In material science, the incorporation of fluorinated compounds like this compound into polymer matrices has been studied to enhance material properties such as chemical resistance and thermal stability.
- Fluorinated Polymers : The use of this compound in creating fluorinated polymers can lead to materials with superior performance characteristics, making them suitable for applications in harsh environments.
Data Table: Material Properties Comparison
| Material Type | Property Enhanced | Comparison to Non-Fluorinated Polymer |
|---|---|---|
| Fluorinated Polymer | Chemical Resistance | Increased by 30% |
| Non-Fluorinated Polymer | Standard Resistance | Baseline |
Mechanism of Action
The mechanism by which 1-fluorocyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share a cyclohexane backbone with a carboxylic acid group but differ in substituents, leading to distinct properties:
1-Chlorocyclohexane-1-carboxylic Acid Substituent: Chlorine (-Cl). Molecular Formula: C₇H₁₁ClO₂. Molecular Weight: 162.61 g/mol . Key Properties: The electronegative chlorine increases acidity compared to non-halogenated analogs. Chlorine’s larger atomic radius compared to fluorine may reduce ring strain but enhance steric hindrance.
1-Cyclohexene-1-carboxylic Acid
- Substituent : Double bond (cyclohexene ring).
- Molecular Formula : C₇H₁₀O₂.
- Molecular Weight : 126.16 g/mol .
- Key Properties : The conjugated double bond increases reactivity in Diels-Alder reactions and reduces ring puckering compared to saturated analogs.
1-(2-Fluorophenyl)cyclohexane-1-carboxylic Acid
- Substituent : 2-Fluorophenyl group.
- Molecular Formula : C₁₃H₁₅FO₂.
- Molecular Weight : 222.26 g/mol .
- Key Properties : The aromatic fluorophenyl group enhances π-π stacking interactions, making it suitable for ligand design in drug discovery.
1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Substituent: Amino (-NH₂) and two fluorine atoms. Molecular Formula: C₇H₁₁F₂NO₂. Molecular Weight: 179.17 g/mol . Key Properties: The amino group introduces hydrogen-bonding capability, while difluorination enhances metabolic stability.
Cyclohexanecarboxylic Acid Substituent: None (parent compound). Molecular Formula: C₇H₁₂O₂. Molecular Weight: 128.17 g/mol . Key Properties: Lacks electronic effects from halogens or functional groups, serving as a baseline for comparative studies.
Acidity and Reactivity
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases the carboxylic acid’s acidity compared to chlorine analogs, as seen in pKa differences between fluorinated and chlorinated cyclopropane derivatives .
- Conformational Effects : Fluorine’s small size reduces steric hindrance compared to bulkier substituents like phenyl groups, allowing greater conformational flexibility .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 1-Fluorocyclohexane-1-carboxylic Acid | C₇H₁₁FO₂ | 146.16* | Not Provided | Fluorine substituent |
| 1-Chlorocyclohexane-1-carboxylic Acid | C₇H₁₁ClO₂ | 162.61 | 25882-61-5 | Chlorine substituent |
| 1-Cyclohexene-1-carboxylic Acid | C₇H₁₀O₂ | 126.16 | 636-82-8 | Unsaturated ring |
| 1-(2-Fluorophenyl)cyclohexane-1-carboxylic Acid | C₁₃H₁₅FO₂ | 222.26 | 106795-66-8 | Aromatic fluorophenyl group |
| 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid | C₇H₁₁F₂NO₂ | 179.17 | 1240529-10-5 | Amino and difluoro substituents |
*Estimated based on structural analogs.
Biological Activity
1-Fluorocyclohexane-1-carboxylic acid (C7H11FO2), also known by its CAS number 117169-31-0, is a fluorinated organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H11FO2
- Molecular Weight : 146.16 g/mol
- CAS Number : 117169-31-0
- Purity : >90% .
Synthesis
The synthesis of this compound typically involves the introduction of a fluorine atom into cyclohexanecarboxylic acid derivatives. Various synthetic routes have been developed, utilizing different reagents and conditions to achieve high yields and purity. One notable method involves the use of fluorination agents that selectively introduce the fluorine atom at the desired position on the cyclohexane ring.
Antimicrobial Activity
Research has indicated that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that this compound may possess antimicrobial properties, potentially due to the electronegativity of the fluorine atom which can influence the compound's interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated carboxylic acids for their antibacterial activity. The results suggested that compounds with a similar structure to this compound demonstrated significant in vitro antibacterial effects against various strains of bacteria .
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated carboxylic acids on specific enzymes involved in metabolic pathways. It was found that these compounds could act as competitive inhibitors, providing insights into their potential therapeutic applications .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains underexplored; however, preliminary data suggest it may exhibit moderate lipophilicity, which could influence its absorption and distribution within biological systems. Toxicological assessments indicate that while it possesses some level of acute toxicity (classified as Acute Tox. 4 Oral), further studies are needed to fully understand its safety profile .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Antimicrobial Activity | Toxicity Level |
|---|---|---|---|
| This compound | 146.16 g/mol | Moderate | Acute Tox. 4 |
| Cyclohexanecarboxylic Acid | 114.16 g/mol | Low | Non-toxic |
| 4-Fluorocyclohexane-1-carboxylic Acid | 146.16 g/mol | High | Acute Tox. 3 |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 1-fluorocyclohexane-1-carboxylic acid to ensure reproducibility?
- Methodological Answer : Synthesis optimization requires precise control of fluorination conditions (e.g., reagent stoichiometry, temperature, and reaction time). For example, fluorocyclohexane derivatives often require anhydrous conditions to prevent side reactions. Characterization of intermediates via NMR and mass spectrometry (e.g., Orbitrap instruments as in ) ensures purity before proceeding. Always validate new synthetic routes by cross-referencing with established protocols for analogous cyclohexanecarboxylic acids .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC or capillary electrophoresis paired with polarimetric detection to resolve enantiomers. For conformational analysis, compare experimental NMR chemical shifts with computational predictions (e.g., density functional theory (DFT) as in ). Ensure purity by verifying the absence of diastereomers via NMR decoupling experiments .
Q. What are the solubility and stability limitations of this compound under physiological conditions?
- Methodological Answer : Conduct pH-dependent solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy. Monitor degradation via LC-MS over 24–72 hours at 37°C. Note that fluorinated cyclohexanes often exhibit enhanced metabolic stability compared to non-fluorinated analogs, but esterification may be required for aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
